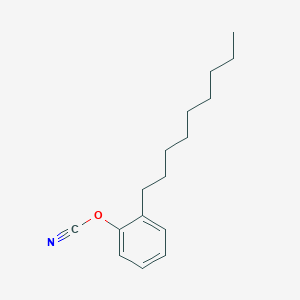

2-Nonylphenyl cyanate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

63842-26-2 |

|---|---|

Molecular Formula |

C16H23NO |

Molecular Weight |

245.36 g/mol |

IUPAC Name |

(2-nonylphenyl) cyanate |

InChI |

InChI=1S/C16H23NO/c1-2-3-4-5-6-7-8-11-15-12-9-10-13-16(15)18-14-17/h9-10,12-13H,2-8,11H2,1H3 |

InChI Key |

MFOZVXLXUDSJMU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC=CC=C1OC#N |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 2 Nonylphenyl Cyanate and Analogous Aryl Cyanate Esters

Precursor Synthesis: Nonylphenol Isomers

The journey to 2-nonylphenyl cyanate (B1221674) commences with the formation of nonylphenol, a process that itself involves two significant industrial steps: the oligomerization of propene to form nonene, followed by the alkylation of phenol (B47542) with the resulting nonene.

Oligomerization of Propene to Nonene for Precursor Formation

The foundational step in the synthesis of the nonylphenol precursor is the oligomerization of propene, a process that yields a mixture of nonene isomers. elchemy.comjanex.ch This reaction, often referred to as trimerization, involves the catalytic combination of three propene molecules to form a nine-carbon alkene (nonene). wikipedia.org Solid phosphoric acid (SPA) and zeolites are commonly employed as catalysts in this process. janex.ch The reaction conditions, including temperature, pressure, and the specific catalyst used, can influence the conversion of propene and the selectivity towards nonene. academax.com For instance, studies on phosphate (B84403) catalysts have shown that under appropriate conditions, propene conversion can reach approximately 76%, with a nonene selectivity of about 60%. academax.com Another process utilizing an MCM-22 zeolite catalyst in a distillation column reactor has reported propylene (B89431) conversions of 70-75%, yielding about 55% nonene. google.com The resulting product, often called tripropylene, is a complex mixture of branched-chain nonene isomers. wikipedia.org

Alkylation of Phenol with Nonene for Nonylphenol Generation

The next critical step is the alkylation of phenol with the nonene mixture produced in the previous stage. procurementresource.comtaylorandfrancis.com This reaction is typically acid-catalyzed, with catalysts such as sulfuric acid, polyphosphoric acid, or acidic ion-exchange resins being utilized. elchemy.comprocurementresource.comgoogle.com The nonene, being a mixture of isomers, reacts with phenol to produce a corresponding mixture of nonylphenol isomers. elchemy.comprocurementresource.com The process aims to attach a nonyl group to the phenol ring, primarily at the para position to yield 4-nonylphenol, though ortho-substituted isomers like 2-nonylphenol (B21176) are also formed. nih.gov A two-step process using an acidic ion-exchange resin has been developed to achieve a high selectivity (not less than 90% by weight) for the para-isomer. google.com This method involves controlling the conversion of nonene in the first step to limit the formation of by-products like dinonylphenol. google.com

Isomeric Considerations in Nonylphenol Precursor Synthesis

The industrial synthesis of nonylphenol results in a complex mixture of isomers. acs.orgwikipedia.org Theoretically, there are 211 constitutional isomers of p-nonylphenol alone, and this number increases to 550 when considering enantiomers. wikipedia.org The branching of the nonyl group and its point of attachment to the phenol ring (ortho, meta, or para) contribute to this isomeric complexity. nih.gov Technical nonylphenol is predominantly a mixture of para-substituted isomers with branched alkyl chains. acs.orgnih.gov The specific composition of this isomeric mixture can vary depending on the production process and the manufacturer. nih.gov This isomeric distribution is a crucial factor as different isomers can exhibit varying properties and reactivities in subsequent applications. acs.orgacs.org For instance, research has shown that different nonylphenol isomers possess different estrogenic potencies. acs.org

Cyanation Reactions for Aryl Cyanate Ester Formation

The final stage in the synthesis of 2-nonylphenyl cyanate involves the conversion of the hydroxyl group of the nonylphenol precursor into a cyanate ester group. This is typically achieved through a cyanation reaction.

Classical Synthetic Approaches: Phenol-Cyanogen Halide Reactions with Base Catalysis

The traditional and widely used method for synthesizing aryl cyanate esters involves the reaction of a phenol with a cyanogen (B1215507) halide, such as cyanogen bromide (CNBr), in the presence of a base. orgsyn.orgorgsyn.orgresearchgate.net Triethylamine is a commonly used base in this reaction. researchgate.netresearchgate.net The base serves to deprotonate the phenol, forming a phenoxide ion which then acts as a nucleophile, attacking the cyanogen halide to form the cyanate ester and a halide salt. orgsyn.org This reaction is applicable to a wide range of phenols, bisphenols, and naphthols. orgsyn.orgorgsyn.org The reaction is often carried out in a water-immiscible solvent like tetrachloromethane, ether, or benzene (B151609). orgsyn.org Careful control of reaction conditions, such as temperature, is important to ensure high yields and minimize side reactions, like the trimerization of the cyanate ester. orgsyn.orglpnu.ua

| Reactants | Base | Solvent | Key Conditions | Reference |

|---|---|---|---|---|

| Phenol, Cyanogen Bromide | Triethylamine | Dichloromethane (B109758) | Low temperature (258 K) | lpnu.ua |

| Phenol, Cyanogen Bromide | Triethylamine | Acetone | - | lpnu.ua |

| Phenol, Cyanogen Bromide | - | Tetrachloromethane | Ice-salt bath cooling (-5 to 5°C) | orgsyn.org |

| Phenolphthalein derivatives, Cyanogen Bromide | Triethylamine | - | - | researchgate.net |

Innovations in Environmentally Conscious and High-Efficiency Cyanate Ester Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient methods for synthesizing cyanate esters and related nitriles. Research has explored alternative cyanating agents to the traditionally used and toxic cyanogen halides. For example, potassium hexacyanoferrate(II) (K4[Fe(CN)6]) has been investigated as a greener cyanide source for the synthesis of aryl nitriles. ciac.jl.cn Transition metal catalysis, particularly with palladium and nickel, has also been a focus of innovation. Mild, low-temperature palladium-catalyzed cyanation of aryl halides and triflates in aqueous media has been reported, offering a more sustainable approach. acs.org Nickel-catalyzed reductive cyanation of aryl halides using cyanogen bromide has also been developed, expanding the toolkit for nitrile synthesis. mdpi.com Furthermore, methods avoiding transition metals are being explored, such as a base-promoted esterification of N-heteroaryl methanols using acyl cyanides. frontiersin.org These advancements aim to reduce the environmental impact and improve the safety and efficiency of producing cyanate esters and related compounds.

| Method | Key Features | Catalyst/Reagent | Reference |

|---|---|---|---|

| Palladium-Catalyzed Cyanation | Mild, low-temperature, aqueous media | Palladium catalyst, Zn(CN)2 | acs.org |

| Nickel-Catalyzed Reductive Cyanation | Uses cyanogen bromide with a nickel catalyst | NiCl2·1,10-phen, Zn powder | mdpi.com |

| Green Cyanide Source | Utilizes K4[Fe(CN)6] | K4[Fe(CN)6], acyl chloride | ciac.jl.cn |

| Transition Metal-Free Esterification | Base-promoted C-C bond cleavage | Na2CO3/15-crown-5 | frontiersin.org |

Strategic Control of Molecular Architecture through Oligomer Prepolymerization

The strategic control of molecular architecture in cyanate ester resins is crucial for tailoring the properties of the final thermoset materials. One effective approach is through the prepolymerization of oligomers. This method involves the synthesis of hydroxyl-terminated oligomers which are then end-capped with cyanate groups. researchgate.net This process allows for the creation of resins that are liquid and processable at room temperature, a significant advantage over many existing cyanate ester monomers that require high temperatures for processing. researchgate.net

For instance, oligomeric aryl ether derivatives of bisphenols can be synthesized and then reacted with cyanogen bromide to produce cyanate ester monomers with multiple reactive sites. researchgate.net This approach facilitates the formation of extended polycyanurate networks through cyclotrimerization at lower temperatures. researchgate.net The resulting polymers exhibit high glass transition temperatures (Tg), often exceeding 280°C. researchgate.net

This level of control over the molecular structure is essential for developing materials for high-performance applications in aerospace, electronics, and as adhesives and sealants. researchgate.net

Development of Continuous Flow Reactor Methodologies for Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, including aryl cyanates, offering significant advantages over traditional batch processing. rsc.org This methodology involves performing chemical reactions in a continuously flowing stream, where reactants are mixed at a junction and then passed through a temperature-controlled reactor. rsc.org The key benefits of this approach include rapid and efficient mixing, superior heat transfer, smaller reaction volumes, and the ability to operate under high temperature and pressure conditions safely. scielo.br

The use of continuous flow reactors can lead to improved reaction yields and selectivity. For example, in the synthesis of 3-cyano substituted quinolines, optimizing the residence time in a flow reactor resulted in a 60% yield of the desired product with high selectivity. acs.org Further adjustments, such as changing the light source in a photochemical reaction, can lead to even higher yields, demonstrating the precise control offered by this technology. acs.org

Flow reactors can be scaled up by increasing the reactor size or by "numbering-up," where multiple smaller reactors operate in parallel. scielo.br This flexibility makes continuous flow a viable option for industrial-scale production. The technology is particularly advantageous for reactions that are hazardous or difficult to control in batch mode, such as cyanations, which often involve toxic reagents and require cryogenic temperatures. researchgate.net The small volume of a flow reactor minimizes risks and allows for tight control over reaction parameters. acs.orgresearchgate.net Various types of flow reactors exist, including screw reactors for solvent-free reactions involving solids and micro-capillary reactors for microwave-assisted synthesis. rsc.orgresearchgate.net

Analytical Characterization for Reaction Progress and Compound Integrity

Ensuring the successful synthesis and purity of this compound and its analogs requires rigorous analytical characterization. A combination of spectroscopic and chromatographic techniques is employed to confirm the chemical structure and assess the purity of the synthesized compounds.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in the characterization of aryl cyanate esters, providing detailed information about their molecular structure. The primary techniques used are Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. grafiati.comnih.gov

FTIR Spectroscopy is instrumental in identifying the key functional groups present in the molecule. For cyanate esters, the most characteristic absorption band is the asymmetric stretch of the -O-C≡N group, which typically appears in the region of 2240-2280 cm⁻¹. spectroscopyonline.com The presence and intensity of this peak confirm the successful cyanation of the phenolic hydroxyl group. researchgate.net FTIR is also used to monitor the curing process (trimerization) of cyanate esters, where the disappearance of the cyanate peak and the appearance of peaks corresponding to the triazine ring indicate the progress of the reaction. researchgate.net

The complementary nature of FTIR and NMR is powerful; FTIR confirms the presence of functional groups, while NMR elucidates the detailed atomic connectivity and chemical environment. thermofisher.com

Below is a table summarizing the characteristic spectroscopic data for aryl cyanate esters.

| Spectroscopic Technique | Characteristic Feature | Typical Range/Value | Reference |

| FTIR | Asymmetric -O-C≡N stretch | 2240-2280 cm⁻¹ | spectroscopyonline.com |

| ¹H NMR | Aromatic protons | Varies based on substitution | grafiati.comnih.gov |

| ¹H NMR | Alkyl protons (nonyl group) | Varies based on position | grafiati.comnih.gov |

| ¹³C NMR | Cyanate carbon (-OCN) | Varies | cnrs.fr |

| ¹³C NMR | Aromatic carbons | Varies based on substitution | cnrs.fr |

| ¹³C NMR | Alkyl carbons (nonyl group) | Varies based on position | cnrs.fr |

Chromatographic Assessment of Synthetic Purity

Chromatographic techniques are essential for evaluating the purity of synthesized this compound and other aryl cyanates. mdpi.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of the final product and for monitoring the progress of the synthesis reaction. nih.govmdpi.com By separating the components of a mixture, HPLC can detect the presence of unreacted starting materials, such as the parent phenol, and any byproducts formed during the reaction. mdpi.com For instance, a study on the synthesis of a sulfur-containing cyanate ester used HPLC to confirm the purity of the final compound, with distinct retention times observed for the starting phenol and the cyanate ester product. mdpi.com The choice of eluent, such as a mixture of acetonitrile (B52724) and water, and a suitable detector, like a UV detector, are crucial for achieving good separation and quantification. rsc.org

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is another powerful technique for purity assessment, particularly for volatile compounds. Comprehensive two-dimensional GC (GCxGC) coupled with time-of-flight mass spectrometry (ToFMS) provides exceptionally high resolution, allowing for the separation and identification of a large number of isomers and impurities. nih.gov This is particularly relevant for compounds like nonylphenol, the precursor to this compound, which exists as a complex mixture of isomers. nih.gov GC-MS analysis can identify not only the main product but also minor components and isomers, providing a detailed profile of the sample's composition. nih.gov

The following table outlines typical chromatographic methods used for the analysis of aryl cyanates and related compounds.

| Chromatographic Technique | Column Type | Eluent/Mobile Phase | Detector | Application | Reference |

| HPLC | C18-bonded silica (B1680970) | Acetonitrile/Water | UV | Purity assessment, reaction monitoring | rsc.org |

| GC-MS | Varies | Varies | Mass Spectrometer | Isomer identification, impurity profiling | nih.gov |

| GCxGC-ToFMS | Varies | Varies | Time-of-Flight MS | High-resolution separation of complex isomers | nih.gov |

Iii. Mechanistic Insights into 2 Nonylphenyl Cyanate Reactivity and Polymerization Pathways

Polycyclotrimerization Mechanism of Cyanate (B1221674) Esters

The fundamental reaction pathway for the formation of polycyanurates from cyanate ester monomers like 2-nonylphenyl cyanate is cyclotrimerization. bts.gov This addition polymerization reaction involves the joining of three cyanate (-OCN) functional groups to create a stable, six-membered triazine ring. bts.gov This process occurs without the generation of volatile byproducts, which is advantageous for producing void-free, high-strength materials. bts.gov

The generally accepted mechanism for the cyclotrimerization of cyanate esters, particularly when catalyzed by phenols or other active hydrogen compounds, involves the formation of imidocarbonate intermediates. researchgate.netmdpi.com The process can be summarized in the following steps:

Initiation: The reaction is often initiated by the presence of impurities containing active hydrogens, such as residual phenols (like nonylphenol) or water. osti.govrsc.org A hydroxyl group from a phenol (B47542) molecule adds to the electrophilic carbon of the cyanate group, forming an imidocarbonate. osti.govgoogle.com This initial step is crucial as pure cyanate esters are theoretically unreactive and require a catalyst or impurity to begin polymerization. wiley.com

Propagation: The newly formed imidocarbonate intermediate is more reactive than the initial cyanate ester. It then reacts sequentially with two more cyanate ester monomers. mdpi.com

Cyclization and Catalyst Regeneration: After the addition of the third cyanate monomer, the resulting linear intermediate cyclizes to form the stable 1,3,5-triazine (B166579) ring, and the phenolic catalyst is regenerated, allowing it to participate in further reactions. mdpi.comgoogle.com

FTIR studies have been instrumental in monitoring this process, showing the disappearance of the cyanate absorbance bands and the appearance of peaks corresponding to the imidocarbonate intermediate, followed by the growth of triazine ring absorbances. circuitinsight.com The formation of imidocarbonates has also been confirmed through IR and NMR spectroscopy. researchgate.net

The cyclotrimerization of difunctional or multifunctional cyanate esters, such as those based on bisphenols, leads to the formation of a three-dimensional, highly cross-linked network. bts.govpolymerinnovationblog.com The triazine rings act as the cross-linking points, and the connecting groups (derived from the bisphenol or other core structures) determine the spacing and flexibility of the network. bts.gov

The evolution of this network can be tracked by monitoring the disappearance of the cyanate ester functional groups and the corresponding increase in the characteristic absorbance bands of the triazine ring, typically observed near 1360 and 1570 cm⁻¹ in infrared spectroscopy. bts.gov The polymerization is an exothermic process, and its progress can be conveniently followed using Differential Scanning Calorimetry (DSC). mdpi.comnih.gov

The degree of cure and the final properties of the resulting polycyanurate network are highly dependent on the curing temperature and time. To achieve complete conversion of the cyanate groups, the curing temperature must be maintained above the glass transition temperature (Tg) of the polymerizing material to avoid vitrification, which can halt the reaction. bts.gov The resulting network, composed of aromatic rings and stable triazine cross-links, is responsible for the high thermal stability (with decomposition temperatures often exceeding 400°C) and high glass transition temperatures (often above 250°C) of polycyanurate resins. bts.govwiley.com

The reaction environment significantly impacts the polymerization of cyanate esters. Key factors include:

Confinement: When cyanate ester polymerization occurs within nanopores (e.g., in silica), a significant acceleration of the reaction rate is observed. nih.gov This is attributed to increased collision efficiency of the monomers at the pore surface and the catalytic effect of surface groups like silanols, which can react with cyanate esters to form immobilized imidocarbonates. nih.gov

Temperature: The curing temperature is a critical parameter. Higher temperatures increase the reaction rate but must be carefully controlled. The polymerization must proceed above the glass transition temperature of the network to ensure complete conversion and avoid premature vitrification. bts.gov

Moisture: Moisture can lead to the hydrolysis of cyanate ester groups, which can affect the final properties of the cured resin. researchgate.net Thermoxidative degradation in the presence of moisture can occur via hydrolysis of the ether bond between the phenyl and triazine rings at elevated temperatures. bts.gov

Catalytic Systems for Cyanate Ester Polymerization

To facilitate curing at lower temperatures and shorter times, various catalytic systems are employed. These systems are crucial for the practical application of cyanate ester resins, including this compound.

Transition metal complexes are widely used as catalysts for the cyclotrimerization of cyanate esters. wiley.com They function by coordinating with the cyanate groups, which increases the polarization of the -OCN triple bond and facilitates the cyclization reaction. researchgate.net

These catalysts are generally classified into several types:

Metal Carboxylates: Metal octoates and naphthenates are common choices. polymerinnovationblog.com

Metal Acetylacetonates (AcAc): Complexes of metals like copper (Cu), cobalt (Co), and manganese (Mn) with acetylacetone (B45752) are particularly popular. polymerinnovationblog.com

Organometallic Complexes: Photolabile iron-arene complexes have also been shown to catalyze the polymerization upon illumination. rsc.org

The role of the metal catalyst is to gather the cyanate ester monomers in its coordination sphere, thereby promoting the formation of dimer or trimer intermediates that lead to the triazine ring. wiley.com The efficiency of the catalyst depends on the nature of the metal ion, its charge, and the surrounding ligands. researchgate.net

Table 1: Common Metal Coordination Catalysts for Cyanate Ester Polymerization

| Catalyst Type | Examples | Role |

|---|---|---|

| Metal Naphthenates | Cobalt Naphthenate, Copper Naphthenate | Promote cyclotrimerization |

| Metal Acetylacetonates | Copper(II) acetylacetonate (B107027) (Cu(acac)₂), Cobalt(II) acetylacetonate (Co(acac)₂) | Highly active catalysts for lowering cure temperature |

| Metal Octoates | Manganese Octoate, Zinc Octoate | Effective thermal catalysts |

This table is generated based on information from the text.

Phenolic compounds, and particularly nonylphenol, are frequently used as co-catalysts in conjunction with metal coordination catalysts. wiley.compolymerinnovationblog.com The role of the phenolic co-catalyst is multifaceted:

Proton Source: The active hydrogen atom of the phenol's hydroxyl group is essential for the catalytic cycle. It protonates one of the coordinated cyanate ester groups, which facilitates the trimerization reaction. rsc.orggoogle.com

Solubility Promoter: Nonylphenol acts as a solvent or solubility promoter for the metal catalyst, ensuring its homogeneous dispersion within the cyanate ester monomer. wiley.comadeka.co.jp This is crucial for achieving a uniform cure and preventing catalyst residue from forming particles in the final product. adeka.co.jp

Curing Accelerator: By providing a source of protons and improving catalyst solubility, nonylphenol significantly accelerates the cyclotrimerization reaction, allowing for complete curing at lower temperatures (around 170°C) and in a shorter time. adeka.co.jp

The synergistic effect of a transition metal complex and a phenolic co-catalyst like nonylphenol has proven to be a highly efficient system for the polymerization of cyanate esters. wiley.com However, it is worth noting that the presence of nonylphenol may also plasticize the cured resin, which could potentially influence its final performance characteristics. wiley.com

Exploration of Novel and Enhanced Catalytic Systems

Active hydrogen-containing compounds like phenols, amines, and imidazoles, often in conjunction with metal ions, are known to catalyze the cyclotrimerization of cyanate esters. mdpi.com Metal ion compounds, including those of chromium, manganese, iron, cobalt, tin, zinc, and copper, have been investigated. mdpi.com For instance, a common catalyst system involves the use of copper (II) acetylacetonate (Cu(AcAc)2) as the metal catalyst and nonylphenol (NP) as a co-catalyst. uv.es However, metal-based catalysts can suffer from poor solubility in the resin and may promote hydrolysis of the triazine ring. mdpi.com

To overcome these limitations, alternative catalytic systems are being explored. Room temperature ionic liquids (RTILs) and organically modified layered silicates have demonstrated the ability to accelerate cyanate ester curing. mdpi.com Another promising approach involves the use of nonmetallic catalysts that can be chemically integrated into the polymer network. For example, 4-(4-aminophenoxy) phthalonitrile (B49051) (PN-NH2) has been shown to significantly reduce the curing temperature and activation energy of bisphenol E cyanate ester (BECE) by being chemically bound into the cross-linked structure. acs.org This avoids issues like stress concentration and plasticizing effects that can arise from residual catalysts. acs.org

Reduced graphene oxide (r-GO) has also been identified as a catalyst for cyanate ester curing, with its effectiveness enhanced by variable frequency microwave heating. osti.gov This enhancement is attributed to selective microwave heating of the r-GO particles, which increases their catalytic activity. osti.gov Double metal cyanide (DMC) complexes, which are inorganic coordination polymers, represent another class of heterogeneous catalysts being investigated for the ring-opening polymerization of various cyclic monomers, a reaction type relevant to the modification of cyanate ester resins. nih.govmdpi.com These catalysts are valued for their high stability and Lewis acidic nature. nih.gov

The development of these novel catalytic systems aims to not only improve processability by lowering cure temperatures and times but also to enhance the final properties of the polycyanurate network by ensuring a more complete and uniform cure. acs.orgajpojournals.org

Reaction Kinetics of Cyanate Ester Polymerization

Understanding the reaction kinetics of this compound polymerization is crucial for controlling the curing process and achieving desired material properties. The polymerization of cyanate esters is a complex process, often involving autocatalysis and changes in the reaction mechanism as the cure progresses. nih.govmdpi.com

Application of Isoconversional Kinetic Analysis

Isoconversional kinetic analysis is a powerful model-free method used to study the kinetics of complex reactions like the polymerization of cyanate esters without assuming a specific reaction model. nih.govnih.gov This method allows for the determination of the effective activation energy (Eα) as a function of the extent of conversion (α). nih.gov Variations in Eα with conversion can reveal changes in the reaction mechanism, such as a shift from kinetic to diffusion control. mdpi.comnih.gov

For cyanate esters, isoconversional analysis has been used to gain mechanistic insights by correlating the reactivity with the molecular structure of the monomer. nih.gov For instance, studies on aryl cyanates with different bridging groups have utilized this method to understand how monomer polarizability affects intermolecular interactions and the orientation of reacting species. researchgate.net The method is effective for analyzing data from techniques like differential scanning calorimetry (DSC), which measures the heat flow associated with the exothermic polymerization reaction. nih.govresearchgate.net By analyzing the Eα dependency, researchers can identify the contributions of different reaction steps, such as an initial phenol-catalyzed reaction and a subsequent autocatalytic process. nih.govmdpi.com

Examination of Diffusion-Controlled Regimes in Network Formation

During the curing of thermosetting polymers like this compound, the reaction rate can become limited by the diffusion of reacting species as the viscosity of the system increases dramatically, particularly after gelation and vitrification. mdpi.comwiley.com This transition from a kinetically controlled to a diffusion-controlled regime is a critical aspect of network formation. mdpi.com

Initially, when the resin is in a liquid state, the reaction is chemically controlled. researchgate.net As the cross-linked network develops, molecular mobility decreases, hindering the movement of reactants. researchgate.net This is especially pronounced as the system approaches the glassy state (vitrification), leading to a significant drop in the reaction rate. mdpi.comresearchgate.net The point at which the reaction becomes diffusion-controlled does not necessarily coincide with gelation or vitrification but occurs as the increasingly dense network impedes molecular transport. researchgate.net

The transition to a diffusion-controlled regime is often marked by a change in the kinetic parameters of the polymerization process. mdpi.com Techniques like temperature-modulated DSC can detect vitrification, and kinetic analysis can reveal the corresponding changes in these parameters. mdpi.com Understanding and modeling this diffusion control is essential for predicting the final degree of cure and optimizing the curing cycle to ensure complete reaction, which is critical for achieving the desired high-temperature performance of the final material. researchgate.netnist.gov

Advanced Kinetic Models: The Kamal Model

To accurately describe the complex kinetics of cyanate ester polymerization, advanced kinetic models are often employed. The Kamal-Sourour model, often referred to simply as the Kamal model, is a phenomenological model that has been successfully used to describe the curing kinetics of thermosetting resins, including cyanate esters. mdpi.comiccm-central.orgacs.org

The Kamal model is particularly suitable because it accounts for both an n-th order reaction and an autocatalytic reaction occurring in parallel. mdpi.comnih.gov The general form of the Kamal equation is:

dα/dt = (k₁ + k₂αᵐ)(1-α)ⁿ

where:

dα/dt is the rate of conversion

α is the degree of conversion

k₁ is the rate constant for the n-th order reaction

k₂ is the rate constant for the autocatalytic reaction

m and n are the reaction orders

The n-th order component (k₁) is often associated with catalysis by impurities, such as residual phenols, while the autocatalytic component (k₂) is attributed to the catalytic effect of the newly formed 1,3,5-triazine rings. mdpi.comiccm-central.org This model can accurately predict the curing behavior, especially at higher temperatures. researchgate.net By fitting experimental data from techniques like DSC to the Kamal model, researchers can determine the kinetic parameters (k₁, k₂, m, n) and gain a deeper understanding of the reaction mechanism. iccm-central.orgnih.gov

Table 1: Parameters of the Kamal-Sourour Model for Cyanate Ester Polymerization

| Parameter | Description | Typical Role in Cyanate Ester Cure |

| k₁ | Rate constant for the n-th order reaction | Represents the initial, often impurity-catalyzed, reaction. mdpi.com |

| k₂ | Rate constant for the autocatalytic reaction | Represents the acceleration of the reaction by the formed triazine rings. iccm-central.org |

| m | Reaction order for the autocatalytic part | Defines the strength of the autocatalytic effect. |

| n | Reaction order for the n-th order part | Defines the order of the initial reaction. |

Studies on Post-Vitrification Cure Kinetics

Vitrification, the process of forming a glassy solid, significantly impacts the curing kinetics of high-temperature thermosets like this compound. researchgate.netnist.gov After the material vitrifies, the reaction rate, which was initially chemically controlled, becomes severely limited by diffusion. mdpi.comnist.gov This can lead to incomplete conversion if the cure temperature is below the glass transition temperature (Tg) of the fully cured network. researchgate.net

Achieving a high degree of cure is essential for obtaining optimal thermal and mechanical properties. researchgate.net Therefore, understanding the kinetics of the reaction in the post-vitrification stage is critical. Studies have shown that even after vitrification, the curing reaction can proceed, albeit at a much slower, diffusion-controlled rate. acs.orgresearchgate.net This post-cure process is necessary to advance the cross-linking density and increase the final Tg of the material. osti.gov

Structural and Environmental Factors Affecting Reactivity

The reactivity of this compound and the subsequent polymerization process are influenced by various structural and environmental factors.

Environmental Factors:

Temperature: Temperature is a critical factor, as it directly influences the reaction rate constants according to the Arrhenius equation. ajpojournals.org Higher temperatures lead to faster reaction rates but can also cause undesired side reactions or thermal degradation if excessive. ajpojournals.org The curing temperature relative to the glass transition temperature of the curing network determines whether vitrification occurs and the extent to which the reaction becomes diffusion-controlled. nist.gov

Moisture: Moisture can act as an impurity that initiates the curing reaction of cyanate esters. mdpi.com However, excessive moisture can also lead to hydrolysis of the cyanate groups or the formed triazine rings, potentially degrading the network. bts.goviccm-central.org Studies have shown that cyanate ester composites can absorb moisture, which may affect their long-term durability and mechanical properties. iccm-central.orgresearchgate.net

Oxygen: The presence of oxygen, particularly at elevated temperatures, can lead to thermo-oxidative degradation of the polycyanurate network. iccm-central.org This degradation can involve the cleavage of ether linkages and decomposition of the triazine ring, leading to changes in the material's physical and mechanical properties. iccm-central.org

Understanding these factors is essential for controlling the polymerization of this compound and for predicting the long-term performance and durability of the resulting materials in various service environments. europa.euvt.edu

Impact of Impurities on Reaction Kinetics and Purification Strategies

The polymerization of cyanate esters, including this compound, is highly sensitive to the presence of impurities, which can significantly alter the reaction kinetics and the ultimate properties of the thermoset. rsc.orgacs.orgdtic.mil While completely pure cyanate ester monomers may not even cure, the type and concentration of impurities can act as initiators or catalysts, influencing the rate-limiting steps of the polymerization process. rsc.orgiccm-central.orgdtic.mil

Influence of Common Impurities:

Phenolic Compounds: Residual phenols, often parent compounds from the synthesis of the cyanate ester, are common impurities. rsc.orgiccm-central.org These hydroxyl-containing compounds can initiate the cyclotrimerization reaction by reacting with a cyanate group to form an imidocarbonate. iccm-central.orgmdpi.com This imidocarbonate then reacts with two more cyanate groups to form a stable triazine ring, regenerating the phenolic initiator in an autocatalytic-like cycle. iccm-central.org The acidity of the phenol can influence its effectiveness as an initiator. iccm-central.org The presence of phenolic impurities is known to lower the curing temperature of cyanate esters. dtic.mildtic.mil For instance, studies on bisphenol A dicyanate (BADCy) have shown that the main impurity is the monocyanated phenol analogue. dtic.mil

Water: Traces of water can also catalyze the cyclotrimerization of cyanate esters. rsc.orgresearchgate.net The proposed mechanism involves the reaction of water with a cyanate group to form an imidocarbonic acid monoester, which can then react further with other cyanate ester molecules. researchgate.net The presence of moisture can lead to side reactions and affect the hydrolytic stability of the final cured network. iccm-central.orgdtic.mil

The sensitivity of the reaction to these impurities means that even structurally similar monomers can exhibit different kinetic parameters depending on the type and amount of residual impurities. rsc.org This highlights the importance of controlling the purity of the this compound monomer to ensure reproducible polymerization behavior.

Purification Strategies:

To minimize the impact of unwanted impurities and to study the intrinsic reactivity of cyanate esters, various purification strategies are employed. These methods aim to remove residual phenols, water, and other byproducts from the crude cyanate ester product.

Recrystallization: This is a common method for purifying solid cyanate esters. cnrs.fr The crude product is dissolved in a suitable solvent, and then the solution is cooled or a poor solvent is added to induce crystallization of the pure cyanate ester, leaving impurities in the mother liquor. A mixture of methanol (B129727) and water is often used for the recrystallization of bisphenol A dicyanate. cnrs.fr

Solvent Extraction and Washing: The crude product can be washed with water to remove water-soluble impurities. cnrs.fr Solvent extraction techniques can also be employed to separate the cyanate ester from impurities based on their differential solubility in various organic solvents.

Chromatography: Techniques like column chromatography can be used for high-purity applications, separating the cyanate ester from even trace amounts of impurities. surrey.ac.uk High-performance liquid chromatography (HPLC) is a valuable analytical tool to assess the purity of the synthesized monomer. mdpi.comnih.gov

Quenching: In some synthesis processes, the reaction mixture is quenched with water or a combination of water and an organic solvent like dichloromethane (B109758) to stop the reaction and facilitate the separation of the product. google.com

The choice of purification method depends on the nature of the cyanate ester (solid or liquid), the types of impurities present, and the desired level of purity. For kinetic studies, it is often necessary to use highly purified monomers to obtain meaningful and reproducible data. researchgate.netresearchgate.net

Table 1: Effect of Impurities on Cyanate Ester Polymerization

| Impurity | Effect on Polymerization | Purification Method |

|---|---|---|

| Phenolic Compounds | Act as initiators, lowering the curing temperature and affecting reaction kinetics. dtic.miliccm-central.orgdtic.mil | Recrystallization, Chromatography, Solvent Extraction. cnrs.frsurrey.ac.uk |

| Water | Can catalyze the cyclotrimerization reaction; may lead to side reactions and reduced hydrolytic stability. rsc.orgresearchgate.net | Drying under vacuum, Use of anhydrous solvents. cnrs.fr |

| Unreacted Starting Materials | Can act as plasticizers or lead to incomplete network formation. | Recrystallization, Chromatography. cnrs.frsurrey.ac.uk |

| Byproducts (e.g., carbamates) | Can alter the final network structure and properties. researchgate.net | Purification by crystallization or chromatography. google.com |

Modulation of Reactivity through Bridging Groups and Molecular Architecture

Influence of Bridging Groups:

The nature of the bridging group between the aromatic rings in dicyanate esters plays a crucial role in determining the monomer's reactivity, flexibility, and the thermal properties of the cured polymer.

Flexibility and Steric Hindrance: Flexible bridging groups can enhance the mobility of the monomer, potentially leading to faster reaction rates in the initial stages of polymerization. researchgate.net Conversely, bulky and rigid bridging groups, such as those based on adamantane, can increase the thermal stability and glass transition temperature (Tg) of the resulting polymer. researchgate.netresearchgate.net Studies on creosol-derived bis(cyanate) esters have shown that more sterically demanding bridging groups lead to slower but more complete curing. acs.org

Polarizability: The polarizability of the bridging group can also influence reactivity. For instance, a sulfur-bridged dicyanate ester was found to have enhanced reactivity compared to its carbon-bridged counterparts. researchgate.net This was attributed to the higher polarizability of the sulfur atom, which can promote stronger intermolecular interactions and a more favorable orientation of the reacting cyanate groups. researchgate.netresearchgate.net

Electronic Effects: The electronic properties of the bridging group can influence the electron density on the cyanate groups, thereby affecting their reactivity. Electron-withdrawing groups might decrease the nucleophilicity of the cyanate nitrogen, potentially slowing down the cyclotrimerization.

Impact of Molecular Architecture:

Ortho-Substitution: The introduction of substituents, such as methyl groups, at the ortho position to the cyanate group can have a significant effect. acs.org This ortho-methylation can sterically hinder the cyanate group, which might influence the reaction rate. acs.org However, it has also been shown to reduce water uptake and improve the hydrolytic stability of the resulting polycyanurate network. acs.org

Functionality: The number of cyanate groups per monomer molecule (functionality) directly impacts the crosslink density of the final polymer network. Higher functionality monomers generally lead to more densely crosslinked polymers with higher glass transition temperatures and improved thermal stability. mdpi.com

Rigidity: Incorporating rigid structural elements into the monomer backbone, such as those found in phenolphthalein-based cyanate esters, can significantly increase the glass transition temperature of the cured resin compared to more flexible bisphenol-A based systems. researchgate.net

By strategically designing the molecular architecture of this compound precursors, it is possible to fine-tune the reactivity during polymerization and achieve a desired set of properties in the final polycyanurate material.

Table 2: Influence of Molecular Architecture on Cyanate Ester Properties

| Architectural Feature | Influence on Reactivity and Properties | Example |

|---|---|---|

| Flexible Bridging Group | May increase initial reaction rate due to higher monomer mobility. | Dicyanate esters with aliphatic chains. |

| Rigid Bridging Group | Increases thermal stability and glass transition temperature (Tg) of the polymer. researchgate.netresearchgate.net | Adamantane-based dicyanate esters. researchgate.netresearchgate.net |

| Polarizable Bridging Group | Can enhance reactivity through favorable intermolecular interactions. researchgate.net | Sulfur-bridged dicyanate esters. researchgate.net |

| Ortho-Substitution | Can sterically hinder the cyanate group and improve hydrolytic stability of the polymer. acs.org | Ortho-methylated dicyanate esters. acs.org |

| High Functionality | Leads to higher crosslink density, increasing Tg and thermal stability. mdpi.com | Tricyanate esters. mdpi.com |

| Rigid Monomer Backbone | Significantly increases the Tg of the cured resin. researchgate.net | Phenolphthalein-based cyanate esters. researchgate.net |

Effects of Confinement on Polymerization Rates and Mechanisms

When the polymerization of cyanate esters, such as this compound, is carried out in a confined environment, for example, within the nanopores of a material, the reaction kinetics and mechanism can be dramatically altered compared to the bulk polymerization. mdpi.comttu.edu

Accelerated Polymerization in Nanoconfinement:

Numerous studies have demonstrated a significant acceleration of cyanate ester polymerization when the monomer is confined in nanopores, such as those in silica (B1680970) colloidal crystals or other porous media. mdpi.comttu.eduresearchgate.net This acceleration is manifested by a substantial shift of the reaction peak to lower temperatures in differential scanning calorimetry (DSC) measurements. mdpi.com The polymerization rate in confinement can be 15 to 30 times faster than in the bulk. mdpi.comresearchgate.net

Proposed Mechanisms for Acceleration:

Several factors are believed to contribute to this enhanced reactivity in confinement:

Surface Catalysis: The surface of the confining material can play an active role in the polymerization. For instance, the silanol (B1196071) groups on the surface of silica can catalyze the reaction. ttu.edu These surface groups can adsorb residual phenols, which act as initiators, and also immobilize intermediate iminocarbonate products by reacting with the monomer molecules. mdpi.com

Increased Collision Efficiency: The confinement within nanopores can lead to an increased collision efficiency of the monomer molecules. mdpi.com The adsorption of monomers onto the pore surface creates a layer with a higher effective concentration and a more ordered arrangement, promoting the reaction.

Changes in Reaction Model: Isoconversional kinetic analysis has revealed that confinement not only causes a dramatic change in the Arrhenius parameters (activation energy and pre-exponential factor) but can also alter the reaction model itself. mdpi.com For example, a complex multi-step reaction in the bulk may behave as a simpler, single-step process under confinement. mdpi.com This suggests that one of the parallel reaction pathways might be suppressed in the confined environment.

Diffusion Limitations: While confinement can accelerate the initial stages of the reaction, as the polymer network forms, diffusion limitations can become more pronounced, especially in smaller pores.

Impact on Polymer Properties:

The altered polymerization kinetics and mechanism in confinement can also influence the properties of the resulting polycyanurate. The structure and properties of the polymer formed within the nanopores may differ from the bulk polymer.

The study of confined polymerization of cyanate esters is crucial for understanding polymerization in complex systems, such as in the matrix of fiber-reinforced composites or in the fabrication of nanostructured polymer materials.

Table 3: Comparison of Bulk vs. Confined Polymerization of Cyanate Esters

| Parameter | Bulk Polymerization | Confined Polymerization (in Nanopores) |

|---|---|---|

| Reaction Rate | Slower | Significantly faster (e.g., 15-30 times). mdpi.comresearchgate.net |

| Reaction Temperature | Higher | Lower. mdpi.com |

| Activation Energy (Eα) | Varies with conversion, indicating a complex mechanism. mdpi.com | Can be less variable, suggesting a simpler reaction model. mdpi.com |

| Pre-exponential Factor (Aα) | Lower | Higher, contributing to the rate acceleration. mdpi.com |

| Proposed Mechanism | Often a two-step model (e.g., Kamal model) involving autocatalysis. researchgate.net | Can be altered; surface catalysis and increased collision efficiency play a significant role. mdpi.comttu.edu |

| Heat of Polymerization | Generally higher. mdpi.com | Can be slightly lower. mdpi.com |

Iv. Advanced Derivatives and Molecular Modifications of Aryl Cyanate Esters

Strategies for Molecular Diversification via Phenolic Precursors

The foundation of a cyanate (B1221674) ester's properties lies in its phenolic precursor. By diversifying these starting materials, a wide array of functionalities and performance characteristics can be engineered into the final thermoset resin.

In a shift towards sustainability, research has focused on deriving high-performance polymers from renewable resources. serdp-estcp.mil A significant strategy involves converting bio-based feedstocks into polyphenols, which then serve as precursors for thermosetting resins, including cyanate esters. serdp-estcp.mildtic.mil Lignin (B12514952), a major component of biomass, is a promising aromatic renewable resource for producing phenolic compounds. acs.org

Key renewable molecules that have been successfully used for cyanate ester synthesis include:

Vanillin (B372448) and Creosol: These can be derived from lignin and converted into new thermosetting polymers. serdp-estcp.mil For instance, vanillin has been used to synthesize 1,2-bis(4-cyanato-3-methoxyphenyl)ethane. acs.org

Eugenol and Anethole: Eugenol, the primary component of clove oil, and anethole, found in pine resin, have been transformed into thermosetting polymers. serdp-estcp.mil A hydrophobic polymer synthesized from pine resin demonstrated exceptionally low water absorption. serdp-estcp.mil

Resveratrol and Resorcylic Acids: Biosynthetic phenols like resveratrol, produced via fermentation, have been used to create thermosetting resins with extremely high glass transition temperatures (350°C) and low heat of combustion. serdp-estcp.mil Resorcylic acid is another renewable phenol (B47542) that has been targeted for cyanate ester synthesis. dtic.mil

These efforts aim to reduce reliance on petroleum-based feedstocks and energy-intensive synthesis routes, providing sustainable and domestically sourced materials for advanced applications. serdp-estcp.milserdp-estcp.mil

The introduction of alkyl and halogen substituents onto the aromatic ring of a phenolic precursor is a primary method for tuning the properties of the resulting cyanate ester. Alkyl substitution, for instance, can influence the physical state and reactivity of the monomer.

An important example of an alkyl-substituted derivative is 4-nonylphenyl cyanate , a monofunctional cyanate ester. google.com This monomer can be used as a building block in complex polymer systems. One notable application is in the creation of high-temperature, high-toughness thermoset resins with shape memory characteristics. google.com In this methodology, a monofunctional cyanate ester monomer, such as 4-nonylphenyl cyanate, is first reacted with a molecule containing an active hydrogen, like an amine-terminated dimethylsiloxane. This intermediate is subsequently reacted with a difunctional cyanate ester resin and cured to form a highly crosslinked thermoset network exhibiting shape memory properties. google.com The precursor, nonylphenol, is also widely employed as an alkyl phenol co-catalyst in the curing of other cyanate ester resins. google.com

Similarly, halogenation of the phenolic precursor offers another route to property modification. While the direct synthesis of halogenated 2-nonylphenyl cyanate is not detailed, studies on its precursors are informative. Halogenated derivatives of nonylphenol are known to be generated during water disinfection processes. nih.gov These compounds, such as brominated nonylphenol, demonstrate a retained affinity for certain biological receptors, indicating that the fundamental structure remains reactive. nih.gov The existence of these halogenated precursors suggests a viable pathway for the synthesis of halogenated nonylphenyl cyanate derivatives, which could impart properties such as enhanced flame retardancy or altered electronic characteristics, a strategy seen with other cyanate esters where halogen atoms are substituted onto the alkyl or aryl groups. google.com

Incorporating sulfur atoms into the backbone of cyanate ester resins represents an advanced strategy for creating unique molecular architectures. The use of a heteroatom like sulfur as a bridging linker in π-conjugated materials offers advantages over all-carbon systems, notably through the accessibility of different oxidation states (sulfide, sulfoxide, and sulfone). rsc.org This ability to tune the oxidation state allows for systematic modification of the material's electronic and photophysical properties. rsc.org

Research has demonstrated the synthesis of monocyanate esters derived from bisphenols containing sulfur bridges. mdpi.com In one approach, one phenolic hydroxyl group of a parental sulfur-bridged bisphenol (like 4,4'-thiodiphenol) is protected before the remaining hydroxyl group is converted to a cyanate ester. mdpi.com This creates a monomer that can be studied for its cyclotrimerization kinetics. mdpi.com The stability and reactivity of these sulfur-bridged cyanate esters are dependent on the nature of the bridging group. mdpi.com While this approach has been applied to bisphenols, it establishes a precedent for creating complex architectures that could potentially be adapted to other phenolic systems. In a different application, sulfhydryl compounds have been used as free radical initiators to facilitate the curing reactions of cyanate ester blends. researchgate.net

Attaching cyanate ester functional groups to polycyclic aromatic (PCA) systems is a method for developing novel, high-performance materials that combine the desirable properties of both moieties. The rigid, planar structure of PCAs can impart high thermal stability and unique electronic properties, while the cyanate ester groups provide a crosslinking mechanism to form a robust thermoset network.

One synthetic strategy involves using phenol-modified polycyclic resins as precursors. For example, a cyanate ester compound has been synthesized from a phenol-modified naphthalene (B1677914) formaldehyde (B43269) resin. googleapis.com This approach leverages a well-defined polycyclic structure as the backbone for the cyanate ester groups. Another avenue involves the direct functionalization of polycyclic aromatic hydrocarbons (PAHs), although their poor solubility can present a challenge. nih.govrsc.org Strategies like sulfoniumization have been developed to solubilize and functionalize PAHs, which could then potentially be converted to phenolic derivatives suitable for cyanation. nih.govrsc.org Furthermore, gas-phase reactions involving the cyano radical and aromatic species like benzene (B151609) have been studied to understand the formation of N-heterocyclic aromatics, providing insight into the fundamental reactivity of these systems. nih.gov

Blending and Co-Polymerization Strategies with Diverse Resin Systems

Blending cyanate esters with other resin systems is a practical and effective method to achieve a synergistic combination of properties, often improving processability, enhancing toughness, and reducing costs without significantly compromising the high-temperature performance of the polycyanurate network. udayton.edu

The blending of cyanate esters with epoxy resins is one of the most widely implemented strategies in the field of high-performance thermosets. polymerinnovationblog.com This approach is driven by the need to improve the moisture resistance of early cyanate esters and to enhance the fracture toughness of the inherently brittle polycyanurate network. polymerinnovationblog.com The extensive formulation possibilities with various epoxy resins allow for fine-tuning of final properties such as glass transition temperature (Tg), modulus, and moisture absorption. udayton.edupolymerinnovationblog.com

The precursor to this compound, nonylphenol , plays a crucial role in these blends, not as a monomer but as a highly effective co-catalyst for the curing reaction. polymerinnovationblog.comwpmucdn.com It is typically used in conjunction with a metal-based catalyst, such as copper (II) acetylacetonate (B107027) or cobalt (II) naphthenate. wpmucdn.comlpnu.uauv.es The chemistry of these blends is complex, involving several simultaneous reactions. Upon heating, the cyanate ester groups undergo a cyclotrimerization reaction to form a rigid triazine network. faa.gov Concurrently, the epoxy groups can react with each other to form polyether linkages. faa.gov Critically, a co-reaction between the epoxy and cyanate functionalities can occur, where hydroxyl groups formed from the epoxy ring-opening can catalyze the cyanate trimerization. faa.gov This interaction can lead to the formation of five-membered oxazoline (B21484) rings, creating a hybrid network structure. faa.govsapub.org

The utility of these blends is highlighted by their use in demanding applications. For instance, specific cyanate ester/epoxy blend ratios, using nonylphenol as a co-catalyst, have been identified as optimal for the insulation of fusion grade magnet winding packs due to their enhanced radiation resistance and mechanical properties after exposure to high neutron fluences. sapub.orgaip.org

Table 1: Research Findings on Cyanate Ester (CE) / Epoxy Resin Blends

| Blend Composition | Catalyst System | Key Findings & Applications | Citation(s) |

|---|---|---|---|

| CE / Epoxy | Manganese acetyl acetonate / Nonylphenol | A 60:40 Epoxy:CE blend was recommended as an insulating system for ITER magnets due to showing less than 20% reduction in mechanical properties after neutron irradiation. | sapub.org |

| Glass fiber reinforced CE/Epoxy | Nonylphenol included in T10(20) resin system | Materials with a CE content of 40% or more showed only a 20-30% reduction in interlaminar shear strength after high neutron fluence, demonstrating improved radiation resistance over conventional epoxy. | aip.org |

| 2,2-bis(4-cyanatophenyl)propane (CE) / Epoxy Cresol Novolac (ECN) | Copper (II) acetylacetonate / Nonylphenol | Copolymers with low CE concentration (25-33 mol%) exhibited competitive Tg (>230°C) and decomposition temperatures (T10% >400°C) due to the high crosslink density of the novolac epoxy. | wpmucdn.com |

Table of Mentioned Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | |

| 4-Nonylphenyl cyanate | |

| Nonylphenol | NP |

| Vanillin | |

| Creosol | |

| Eugenol | |

| Anethole | |

| Resveratrol | |

| α-Resorcylic acid | |

| 1,2-bis(4-cyanato-3-methoxyphenyl)ethane | |

| Amine terminated dimethylsiloxane | |

| Brominated nonylphenol | |

| 4,4'-thiodiphenol | |

| Copper (II) acetylacetonate | Cu(AcAc)₂ |

| Cobalt (II) naphthenate | Co(nap)₂ |

| 2,2-bis(4-cyanatophenyl)propane | Bisphenol A dicyanate, BADCy, CE |

| Epoxy Cresol Novolac | ECN |

| Diallyl bisphenol A | DBA |

| Benzene |

Integration with Bismaleimide (B1667444) Resins for Hybrid Systems

The integration of aryl cyanate esters with bismaleimide (BMI) resins leads to the formation of bismaleimide-triazine (BT) resins. These materials are valued in applications like printed circuit boards (PCBs) and semiconductor packaging for their excellent heat resistance and dielectric properties. wiley.comresearchgate.net The primary challenge in developing BT resins lies in the inherent poor compatibility between the cyanate ester and bismaleimide components, which can negatively affect the storage stability and lead to uneven distribution of the resin in composites. wiley.com

To address this, researchers have developed compatibilizers. One approach involves the synthesis of long-chain allyl-functionalized cyanate esters (AOCE). In these systems, the reactive cyanate ester group can cross-link with other cyanate esters, while the allyl group cross-links with the bismaleimides. wiley.comresearchgate.net This dual reactivity allows the AOCE to act as a "stitch" between the two phases, promoting a more homogeneous and stable resin system. wiley.comresearchgate.net This improved compatibility translates directly to enhanced mechanical performance.

Studies have shown that modifying a standard BT resin with a long-chain allyl-functionalized cyanate ester can significantly improve its mechanical properties. The "stitching" effect helps to reduce internal stress concentrations, leading to higher strength. wiley.com The chemical bonding of the AOCE modifier to both the cyanate and bismaleimide systems results in a denser structure after curing, which enhances resistance to deformation. wiley.com

The table below summarizes the effect of AOCE content on the mechanical and thermal properties of a BT resin system.

| Property | Pristine BT Resin | BT Resin + 20 wt% AOCE |

| Flexural Strength | 109 MPa | 145 MPa (+32.2%) |

| Glass Transition Temp. (Tg) | - | 277 °C |

| Dielectric Constant (ε) @ 1 MHz | - | 3.1 |

| Data derived from studies on AOCE-modified BT resins. wiley.comresearchgate.net |

This integration strategy not only improves mechanical strength but also maintains the desirable thermal and dielectric properties of the original resin systems. wiley.com

Development of Semi-Interpenetrating Polymer Networks

Semi-interpenetrating polymer networks (semi-IPNs) offer another effective strategy for modifying aryl cyanate esters. These networks are formed by dissolving a linear thermoplastic polymer within a thermosetting cyanate ester monomer, which is then cured. mdpi.comacs.org This process results in a complex morphology where one polymer is cross-linked and the other remains linear, creating a material with a unique combination of properties. mdpi.com Although the components are miscible before curing, the process of thermoset network formation often induces phase separation, which is critical to the final properties of the material. mdpi.com

A common example is the creation of semi-IPNs from bisphenol A dicyanate (BADCy) and a thermoplastic polyimide (TPI). mdpi.com The inclusion of the thermoplastic component has been shown to significantly enhance the mechanical and dielectric properties of the resulting thermoset. mdpi.com The toughening effect is substantial, with studies reporting that the impact strength of these semi-IPNs can be 47% to 320% greater than that of the pure polycyanurate (the cured cyanate ester). mdpi.com

This improvement in toughness does not typically come at the expense of thermal resistance. The semi-IPNs generally maintain comparable or even slightly higher thermal stability compared to the unmodified polycyanurate. mdpi.com The curing reactions of the cyanate ester can even be accelerated by the presence of the thermoplastic polyimide, as indicated by lower curing temperatures and shorter gelation times observed through differential scanning calorimetry (DSC) and rheological measurements. mdpi.com

The properties of these semi-IPNs are highly dependent on the concentration of the thermoplastic polymer. As the thermoplastic content increases, distinct phase-separated morphologies can form, including continuous thermoplastic phases that contribute to the material's enhanced toughness. mdpi.com

Below is a table detailing the properties of TPI/BADCy semi-IPNs at various TPI concentrations.

| Property | Pure Polycyanurate | Semi-IPN (15% TPI) | Semi-IPN (20% TPI) |

| Glass Transition Temp. (Tg) | ~300 °C | 308-312 °C | 308-312 °C |

| Impact Strength | Base Value | 22-63 kJ·m−2 | 22-63 kJ·m−2 |

| Flexural Strength | < 156 MPa | 156-172 MPa | 156-172 MPa |

| Tensile Strength | < 78 MPa | 78-85 MPa | 78-85 MPa |

| Dielectric Constant | > 3.22 | 3.00-3.22 | 3.00-3.22 |

| Data derived from studies on TPI/BADCy semi-IPNs. mdpi.com |

The development of semi-IPNs demonstrates a versatile method for creating high-performance materials with a favorable balance of processability, toughness, and thermal stability, making them suitable for demanding applications in composites and adhesives. mdpi.com

Vi. Research on 2 Nonylphenyl Cyanate As a Key Synthetic Building Block

Contribution to High-Performance Thermosetting Polymer Development

There is no specific research available that details the role of 2-Nonylphenyl cyanate (B1221674) in tailoring polymer networks for specific performance criteria. General knowledge of polymer chemistry suggests that the incorporation of a bulky, aliphatic substituent like the 2-nonyl group would likely decrease the crosslink density of the resulting polycyanurate network. This could potentially lead to a polymer with lower brittleness and increased fracture toughness. However, without experimental data, it is impossible to quantify these effects or to create a data table of comparative properties.

Specific strategies for modulating the mechanical and thermal performance of polymers through the structural design of 2-Nonylphenyl cyanate-based thermosets have not been documented in the available literature. Hypothetically, copolymerization of this compound with other cyanate ester monomers or blending with other thermosetting resins could be a strategy to achieve a desired balance of properties. For instance, combining it with a more rigid dicyanate could allow for fine-tuning of the glass transition temperature and modulus. Again, the lack of empirical data prevents the creation of a meaningful data table.

Exploration in Advanced Composite and Electronic Material Research

There are no available research findings on the integration of this compound into advanced composite matrix systems. Consequently, no data is available on the performance of such composites, including their mechanical strength, thermal stability, or interfacial properties with reinforcing fibers.

While cyanate esters, in general, are known for their excellent dielectric properties, making them suitable for high-frequency electronic packaging, there is no specific research investigating the application of this compound in this area. The presence of the non-polar nonyl group could potentially lead to a low dielectric constant and loss tangent, but experimental verification is needed. Without this, a data table of its dielectric properties cannot be compiled.

Q & A

Q. What strategies mitigate cyanate ester resin brittleness in high-performance composites?

- Methodological Answer : Co-polymerization with epoxy or BMI (bismaleimide) resins increases crosslink density. Plasticizers (e.g., polyether sulfones) at 5–10 wt% reduce Tg by 20–30°C while maintaining tensile strength (>80 MPa). DMA and fracture toughness (KIC) tests guide formulation optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.